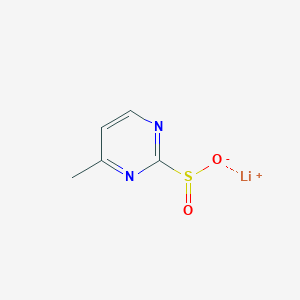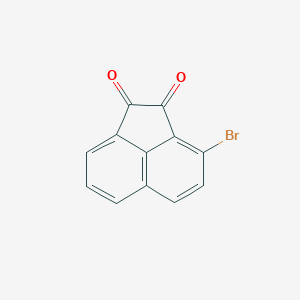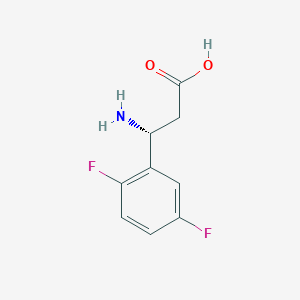
(R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-3-(2,5-difluorophenyl)propanoic acid is a chiral amino acid derivative with the molecular formula C9H9F2NO2. It is an important compound in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2,5-difluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is converted to the corresponding cyanohydrin using hydrogen cyanide in the presence of a base.
Hydrolysis: The cyanohydrin is then hydrolyzed to form the corresponding amino acid.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(2,5-difluorophenyl)propanoic acid may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-3-(2,5-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
®-3-Amino-3-(2,5-difluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of ®-3-Amino-3-(2,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors to modulate signaling pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Amino-3-(2,4-difluorophenyl)propanoic acid
- (S)-2-Amino-3-(2,5-difluorophenyl)propanoic acid
- (S)-2-Amino-3-(2,4-difluorophenyl)propanoic acid
Uniqueness
®-3-Amino-3-(2,5-difluorophenyl)propanoic acid is unique due to its specific stereochemistry and the presence of fluorine atoms on the aromatic ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
1228561-26-9 |
|---|---|
Formule moléculaire |
C9H9F2NO2 |
Poids moléculaire |
201.17 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
Clé InChI |
AXIFQWRTBOFNKU-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)[C@@H](CC(=O)O)N)F |
SMILES canonique |
C1=CC(=C(C=C1F)C(CC(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


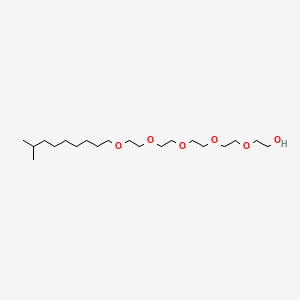


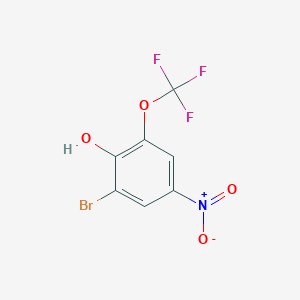
![tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12841293.png)
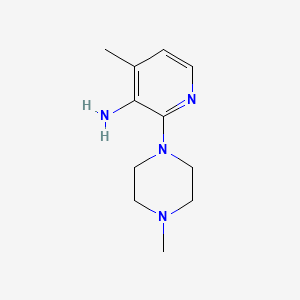
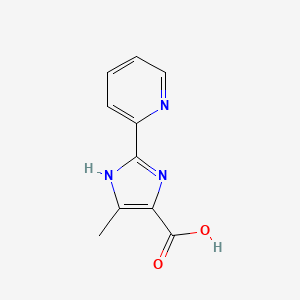


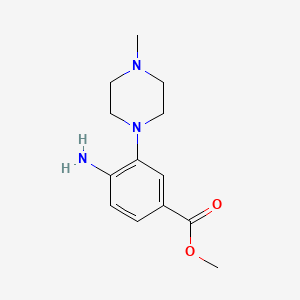

![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)
